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Compound of Interest

Compound Name: Quinolin-8-ylmethanamine

Cat. No.: B184975 Get Quote

Quinolin-8-ylmethanamine, a derivative of the heterocyclic aromatic compound quinoline,

represents a critical structural motif in medicinal chemistry and materials science. The quinoline

scaffold itself is a "privileged structure," known for its broad range of biological activities,

including antimalarial, antibacterial, and anticancer properties.[1][2] The introduction of a

methanamine group at the 8-position creates a versatile building block, providing a primary

amine handle for further synthetic elaboration and a key chelating moiety. Understanding the

precise spectral characteristics of this molecule is paramount for researchers in drug

development for confirming its identity, assessing purity, and studying its interactions with

biological targets.

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data for quinolin-8-ylmethanamine. The

interpretation is grounded in fundamental principles of spectroscopy and supported by data

from analogous structures, offering field-proven insights for researchers.

Caption: Molecular structure of Quinolin-8-ylmethanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Elucidating the Proton and Carbon Framework
NMR spectroscopy is the most powerful tool for unambiguous structure determination of

organic molecules in solution. For quinolin-8-ylmethanamine, both ¹H and ¹³C NMR provide a

detailed map of the molecular environment.
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¹H NMR Spectroscopy
The ¹H NMR spectrum is characterized by distinct regions for the aromatic protons of the

quinoline ring system and the aliphatic protons of the aminomethyl group. The electronegative

nitrogen atom and the substitution at the C8 position create a unique and predictable pattern of

deshielding for the aromatic protons.

Predicted ¹H NMR Data (in CDCl₃, referenced to TMS at 0 ppm)
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Proton
Assignment

Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constants (J,
Hz)

Rationale

H2 ~8.90 dd J ≈ 4.2, 1.7

Adjacent to the

ring nitrogen,

highly

deshielded.

H4 ~8.15 dd J ≈ 8.3, 1.7

Deshielded by

the ring nitrogen

and aromatic

currents.

H3 ~7.40 dd J ≈ 8.3, 4.2
Coupled to both

H2 and H4.

H5 ~7.70 d J ≈ 8.1

Peri-position to

the aminomethyl

group.

H6 ~7.50 t J ≈ 7.7
Coupled to H5

and H7.

H7 ~7.45 d J ≈ 7.3

Influenced by the

adjacent

aminomethyl-

substituted

carbon.

-CH₂- ~4.30 s -

Benzylic protons

adjacent to the

quinoline ring

and amine.

-NH₂ ~1.80 br s - Broad signal due

to quadrupolar

relaxation and

exchange;

position is
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concentration/sol

vent dependent.

Note: These are predicted values based on data for similar quinoline derivatives. Experimental

values may vary slightly.[3][4][5]

Experimental Causality & Protocol: The choice of solvent, typically deuterated chloroform

(CDCl₃), is crucial as it solubilizes the compound without introducing interfering proton signals.

A standard 400 MHz or higher field spectrometer is recommended to resolve the complex

splitting patterns in the aromatic region.

Standard Acquisition Protocol:

Sample Preparation: Dissolve ~5-10 mg of quinolin-8-ylmethanamine in ~0.6 mL of CDCl₃.

Instrumentation: Utilize a 400 MHz NMR spectrometer equipped with a standard probe.

Acquisition: Acquire data over a spectral width of 0-12 ppm. A sufficient number of scans

(typically 16-64) should be averaged to achieve an adequate signal-to-noise ratio.

Processing: Apply Fourier transformation, phase correction, and baseline correction.

Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm) or TMS.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum complements the ¹H data by providing a count of unique carbon atoms

and information about their electronic environment. The quinoline ring system typically displays

nine distinct signals, with an additional signal for the aliphatic -CH₂- carbon.

Predicted ¹³C NMR Data (in CDCl₃)
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Carbon Assignment
Predicted Chemical Shift
(δ, ppm)

Rationale

C2 ~150.0 Carbon adjacent to nitrogen.

C3 ~121.5

C4 ~136.0

C4a ~128.0 Bridgehead carbon.

C5 ~127.0

C6 ~129.0

C7 ~126.5

C8 ~138.0
Carbon bearing the

aminomethyl substituent.

C8a ~147.0
Bridgehead carbon adjacent to

nitrogen.

-CH₂- ~45.0

Aliphatic carbon shifted

downfield by the adjacent ring

and nitrogen.

Note: Predicted values are based on data for 8-methylquinoline and 8-aminoquinoline.[6][7]

Infrared (IR) Spectroscopy: Identifying Functional
Groups and Vibrational Modes
IR spectroscopy is a rapid and effective method for identifying the key functional groups within

a molecule. For quinolin-8-ylmethanamine, the spectrum is dominated by vibrations from the

N-H bonds of the primary amine, the C-H bonds of the aromatic and aliphatic portions, and the

C=C/C=N bonds of the quinoline core.

Key IR Absorption Bands (KBr Pellet or Thin Film)
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Wavenumber
(cm⁻¹)

Intensity
Vibrational
Assignment

Significance

3400 - 3250 Medium, Broad

N-H stretch

(asymmetric &

symmetric)

Confirms the

presence of the

primary amine (-NH₂)

group.

3100 - 3000 Medium Aromatic C-H stretch
Indicates the quinoline

ring system.

2950 - 2850 Medium Aliphatic C-H stretch
Corresponds to the -

CH₂- group.

~1600, ~1570, ~1500 Strong to Medium
C=C and C=N ring

stretching

Characteristic

fingerprint of the

quinoline aromatic

system.[8][9]

~1460 Medium -CH₂- scissoring
Confirms the

methylene group.

820 - 750 Strong
C-H out-of-plane

bending

Pattern is indicative of

the substitution on the

benzene portion of the

quinoline ring.

Experimental Causality & Protocol: The choice of a KBr pellet for solid samples ensures that no

solvent bands obscure the spectral features. This method provides a clear and reproducible

spectrum of the compound in its solid state.

FTIR Data Acquisition Protocol (KBr Pellet):

Sample Preparation: Mix ~1-2 mg of quinolin-8-ylmethanamine with ~100 mg of dry,

spectroscopic-grade KBr powder. Grind the mixture thoroughly to a fine powder.

Pellet Pressing: Place the powder in a pellet press and apply several tons of pressure to

form a transparent or translucent pellet.
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Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

Measurement: Record the spectrum, typically from 4000 to 400 cm⁻¹, co-adding at least 16

scans to improve the signal-to-noise ratio. A background spectrum of the empty sample

compartment should be recorded and subtracted automatically.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and offers structural

clues through analysis of its fragmentation patterns. Electron Ionization (EI) is a common

technique for this type of molecule.

Expected Mass Spectrometry Data (EI-MS):

Molecular Formula: C₁₀H₁₀N₂

Exact Mass: 158.0844 g/mol

Molecular Ion (M⁺˙): A prominent peak is expected at m/z = 158.

Major Fragment Ions: The fragmentation is dictated by the stability of the resulting ions. The

most likely fragmentation pathway involves the cleavage of the C-C bond between the

quinoline ring and the methanamine group (benzylic cleavage), which is a favorable process.

Proposed Fragmentation Pathway:

Quinolin-8-ylmethanamine
[M]⁺˙

m/z = 158

Loss of •NH₂

(m/z = 142)

- •NH₂

Quinolin-8-ylmethyl cation
[M-•H]⁺

m/z = 157

- •H

8-Methylquinoline radical cation
[M-NH]⁺˙
m/z = 143

- NH

Quinoline cation
[M-CH₂NH₂]⁺

m/z = 129

- •CH₂NH₂

(Benzylic Cleavage)
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Click to download full resolution via product page

Caption: Proposed EI-MS fragmentation of Quinolin-8-ylmethanamine.

LC-MS Protocol for Purity and Identification: For purity analysis, Liquid Chromatography-Mass

Spectrometry (LC-MS) is the preferred method.[10][11]

Chromatography: Use a C18 reversed-phase column. A gradient elution with a mobile phase

of water (A) and acetonitrile (B), both containing 0.1% formic acid, is effective.

Mass Spectrometry: Employ an electrospray ionization (ESI) source in positive ion mode.

Analysis: Monitor for the protonated molecule [M+H]⁺ at m/z = 159.0922. The high-resolution

mass confirms the elemental composition.

Conclusion
The comprehensive spectral analysis of quinolin-8-ylmethanamine via NMR, IR, and MS

provides a robust and self-validating system for its identification and characterization. The ¹H

and ¹³C NMR spectra define the carbon-hydrogen framework, IR spectroscopy confirms the

presence of key functional groups (amine and quinoline ring), and mass spectrometry verifies

the molecular weight and reveals predictable fragmentation patterns. This guide equips

researchers with the foundational data and interpretive logic necessary to confidently utilize this

important chemical building block in their scientific endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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